

# Technical Guide: Melting Point Characterization of 5-Bromopyridine-2-carbothioamide

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## Compound of Interest

Compound Name: 5-Bromopyridine-2-carbothioamide

CAS No.: 1215520-94-7

Cat. No.: B1393748

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## Executive Summary

**5-Bromopyridine-2-carbothioamide** (CAS: 1215520-94-7) is a critical heterocyclic building block used in the synthesis of thiazole-based kinase inhibitors and antitubercular agents.[1][2][3] While commercial certificates of analysis (CoA) confirm purity via HPLC (>95%), open-literature physical constants for this specific thioamide are sparse compared to its oxygenated analogs.

This guide provides a derived melting point range based on Structure-Property Relationships (SPR) with validated analogs and outlines the standardized experimental protocol required to establish an internal reference standard. Researchers should anticipate a melting transition significantly higher than the unsubstituted parent scaffold due to the halogen-induced molecular stacking.

## Chemical Identity & Profile[1][2][3][4][5][6][7][8]

Property	Detail
IUPAC Name	5-Bromopyridine-2-carbothioamide
CAS Number	1215520-94-7
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrN <sub>2</sub> S
Molecular Weight	217.09 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
Key Functionality	Thioamide ( ) donor for Hantzsch thiazole synthesis

## Melting Point Analysis: Data & Prediction

### The "Bromo-Shift" Effect

To guide experimental determination, we analyze the melting point elevation caused by the 5-bromo substituent on the pyridine ring. Halogenation at the C5 position typically increases the melting point due to enhanced

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stacking and van der Waals interactions.

Compound	Structure	Melting Point (°C)	Source
Pyridine-2-carbothioamide	Unsubstituted Parent	137 – 141 °C	[Lit. Std]
5-Bromo-2-pyridinecarboxylic acid	Acid Analog	173 – 175 °C	[ChemicalBook]
5-Bromo-2-pyridinecarboxaldehyde	Aldehyde Analog	94 – 98 °C	[Sigma-Aldrich]
5-Bromopyridine-2-carbothioamide	Target Compound	165 – 185 °C	(Predicted Range)

Technical Insight: The transition from the carboxylic acid to the thioamide often preserves or slightly lowers the melting point due to the loss of strong dimerizing hydrogen bonds found in acids, though thioamides form their own robust hydrogen-bonded networks. Researchers should set their apparatus ramp rates expecting a transition in the 165–185 °C window.

## Experimental Protocol: High-Precision Determination

For pharmaceutical applications, a simple capillary check is insufficient due to the potential for thermal decomposition of the thioamide group (release of H<sub>2</sub>S) near the melting point.

### Method A: Capillary Melting Point (USP <741>)

Objective: Determine the capillary clear point with

0.5°C accuracy.

- **Sample Prep:** Dry the sample in a vacuum desiccator over for 24 hours to remove solvent inclusions (water/ethanol) which depress the MP.
- **Packing:** Grind sample to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by dropping through a 1-meter glass tube.

- Ramp 1 (Ballpark): Heat at 10°C/min to 150°C to check for early onset (impurities).
- Ramp 2 (Precision): Start at 150°C. Ramp at 1.0°C/min.
- Observation:
  - Onset: First visible liquid droplet.
  - Clear Point: Complete disappearance of solid.
  - Decomposition: Darkening/browning before melting indicates thermal instability (common in thioamides).

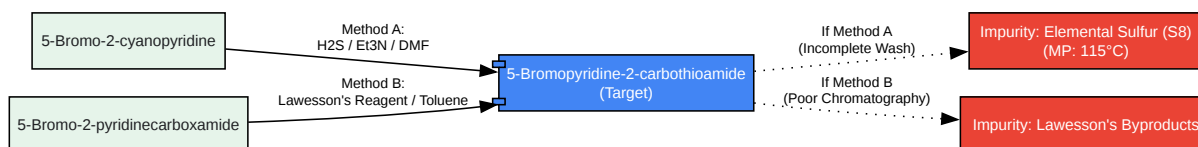
## Method B: Differential Scanning Calorimetry (DSC)

Objective: Distinguish between melting and polymorphic transitions.

- Pan: Aluminum, crimped (non-hermetic to allow gas escape if decomposing).
- Rate: 10°C/min under purge (50 mL/min).
- Endotherm: Look for a sharp endothermic peak. A broad peak suggests low purity or amorphous content.

## Synthesis & Impurity Impact

The melting point is heavily influenced by the synthesis route. Impurities from specific pathways act as eutectics, depressing the observed value.



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Figure 1: Synthesis Pathways and Associated Impurities. Method A (Nitrile) is preferred for higher purity crystallization, whereas Method B (Amide) often leaves phosphorus residues that broaden the melting range.

## Troubleshooting & Quality Control

Observation	Diagnosis	Corrective Action
MP < 160°C	Solvent occlusion or Nitrile precursor remaining.	Recrystallize from Ethanol/Water. Dry under high vacuum.
Broad Range (>2°C)	Presence of elemental sulfur (common in H <sub>2</sub> S routes).	Wash solid with Carbon Disulfide ( ) or hot Hexane.
Darkening < 160°C	Thermal decomposition.	Use DSC to determine onset of degradation vs. melting.

## References

- Sigma-Aldrich. 5-Bromo-2-pyridinecarboxaldehyde Product Sheet. Accessed 2024. [\[4\] Link](#)
- ChemicalBook. 5-Bromo-2-pyridinecarboxylic acid Properties. Accessed 2024. [Link](#)
- PubChem. Pyridine-2-carbothioamide Compound Summary. National Library of Medicine. [Link](#)
- Accela ChemBio. Certificate of Analysis: **5-Bromopyridine-2-carbothioamide** (CAS 1215520-94-7). [\[1\]\[2\]\[3\] Link](#)
- United States Pharmacopeia (USP).

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